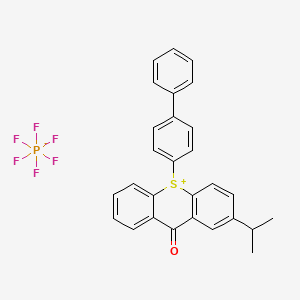

10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Derivation

The systematic nomenclature of 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one hexafluorophosphate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing charged centers. The parent structure, thioxanthene, represents a tricyclic system consisting of two benzene rings bridged by a sulfur atom, formally designated as 9H-thioxanthene in its reduced form. The systematic name construction begins with the identification of the core thioxanthenium system, where the sulfur atom bears a formal positive charge, necessitating the "10-ium" designation to indicate the charged quaternary sulfur center.

The substitution pattern reveals multiple functional groups attached to the thioxanthenium framework. The 10-position bears a biphenyl-4-yl substituent, which is systematically described as [1,1'-biphenyl]-4-yl, indicating attachment through the para position of one phenyl ring in the biphenyl system. This nomenclature explicitly defines the connectivity pattern and distinguishes it from other possible biphenyl isomers. The 2-position contains an isopropyl group, formally designated as (1-methylethyl) according to International Union of Pure and Applied Chemistry systematic naming conventions, providing unambiguous identification of the branched alkyl substituent.

The presence of the oxo functionality at the 9-position requires specific nomenclature considerations. The ketone group is incorporated into the systematic name as "9-oxo," indicating the carbonyl carbon's position within the tricyclic framework. The complete cationic portion of the molecule is therefore designated as 9H-thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, reflecting the comprehensive substitution pattern and oxidation state of the heterocyclic core.

| Nomenclature Component | Systematic Description | Structural Significance |

|---|---|---|

| 9H-thioxanthenium | Charged sulfur heterocycle | Cationic core structure |

| 10-[1,1'-biphenyl]-4-yl | Biphenyl at position 10 | Aromatic substitution |

| 2-(1-methylethyl) | Isopropyl at position 2 | Alkyl branching |

| 9-oxo | Ketone at position 9 | Carbonyl functionality |

| hexafluorophosphate(1-) | Counterion designation | Anionic species |

Properties

IUPAC Name |

10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23OS.F6P/c1-19(2)22-14-17-27-25(18-22)28(29)24-10-6-7-11-26(24)30(27)23-15-12-21(13-16-23)20-8-4-3-5-9-20;1-7(2,3,4,5)6/h3-19H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKYZKDZFIFLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)[S+](C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F6OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889195 | |

| Record name | 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591773-92-1 | |

| Record name | 9H-Thioxanthenium, 10-[1,1′-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591773-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Thioxanthenium, 10-(1,1'-biphenyl)-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591773921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one; hexafluorophosphate typically involves:

Step 1: Synthesis of the Thioxanthen-9-one Core

The thioxanthen-9-one scaffold is constructed through sulfur incorporation into a xanthone framework or via cyclization reactions involving sulfur-containing precursors.Step 2: Introduction of the 4-phenylphenyl Substituent at the 10-Position

This is commonly achieved by electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) using suitable aryl halides and phenylboronic acids or stannanes.Step 3: Alkylation at the 2-Position with Isopropyl Group

Alkylation of the thioxanthenone at the 2-position with an isopropyl group is often performed using isopropyl halides or via Friedel-Crafts alkylation under Lewis acid catalysis.Step 4: Formation of the Sulfonium Salt

The sulfonium cation is generated by quaternization of the thioxanthen-10-yl sulfur atom with an alkylating agent, followed by anion exchange to introduce the hexafluorophosphate counterion.

Detailed Preparation Methodologies

Synthesis of 2-propan-2-ylthioxanthen-9-one Intermediate

- Starting from 2-naphthol derivatives, a sulfurization step introduces the sulfur atom into the xanthone framework to form thioxanthen-9-one.

- Alkylation at position 2 is performed using isopropyl bromide or chloride with a base such as potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80-100°C).

- Purification is achieved by recrystallization or column chromatography.

Attachment of the 4-phenylphenyl Group at the 10-Position

- A palladium-catalyzed Suzuki coupling is employed using 10-bromo-2-propan-2-ylthioxanthen-9-one and 4-phenylphenylboronic acid.

- Typical conditions include Pd(PPh3)4 as catalyst, a base such as potassium carbonate, and solvents like toluene or dioxane under reflux.

- The reaction proceeds with high regioselectivity and yields the 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-9-one intermediate.

Reaction Conditions and Optimization Data

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation at 2-position | Isopropyl bromide, K2CO3 | DMF | 80-100 | 6-8 | 70-85 | Base-mediated alkylation |

| Suzuki coupling at 10-position | 4-phenylphenylboronic acid, Pd(PPh3)4 | Toluene/Dioxane | Reflux (~110) | 12-16 | 75-90 | High regioselectivity, inert atmosphere |

| Sulfonium salt formation | Methyl iodide (or other alkyl halide) | Acetonitrile | RT | 4-6 | 80-95 | Quaternization of sulfur atom |

| Anion exchange | NH4PF6 | Water/Acetonitrile | RT | 2-4 | >90 | Precipitation of hexafluorophosphate salt |

Characterization and Analytical Data

- NMR Spectroscopy (1H, 13C): Confirms substitution patterns and alkylation.

- Mass Spectrometry: Confirms molecular weight and sulfonium formation.

- IR Spectroscopy: Shows characteristic carbonyl and sulfonium peaks.

- Elemental Analysis: Confirms composition including PF6^- counterion.

- X-ray Crystallography: Used in some studies to confirm the sulfonium salt structure and counterion placement.

Research Findings and Notes

- The use of palladium-catalyzed cross-coupling reactions is crucial for the selective installation of the 4-phenylphenyl group at the 10-position, providing high yields and purity.

- Alkylation at the 2-position with isopropyl groups enhances the compound’s solubility and photochemical properties.

- The hexafluorophosphate counterion is preferred due to its stability, low nucleophilicity, and ability to facilitate photoacid generation.

- The sulfonium salt formation step requires careful control of stoichiometry and reaction time to avoid over-alkylation or decomposition.

- Anion exchange is efficiently performed in aqueous media, and the PF6^- salt precipitates cleanly, facilitating isolation.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents/Conditions | Outcome |

|---|---|---|

| Thioxanthen-9-one synthesis | Sulfurization of xanthone precursors | Thioxanthen-9-one core |

| 2-position alkylation | Isopropyl bromide, K2CO3, DMF, 80-100°C | 2-propan-2-ylthioxanthenone |

| 10-position arylation | Pd(PPh3)4, 4-phenylphenylboronic acid, reflux | 10-(4-phenylphenyl) derivative |

| Sulfonium salt formation | Alkyl halide (e.g., methyl iodide), RT | Sulfonium iodide salt |

| Anion exchange | NH4PF6, aqueous/organic solvent, RT | Hexafluorophosphate salt |

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthenium, 10-[1,1’-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thioxanthene derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions include various thioxanthene derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Behavior

The compound exhibits several types of chemical reactions:

- Oxidation : Can be converted into sulfoxides or sulfones.

- Reduction : Capable of forming thioxanthene derivatives.

- Substitution : The aromatic rings can undergo electrophilic substitution reactions.

Chemistry

- Photoinitiator in Polymerization :

- Utilized as a photoinitiator in various polymerization reactions. The compound absorbs UV light and generates reactive species that initiate the polymerization process, making it valuable in the production of photopolymerized materials.

Biology

- Fluorescent Probe :

- Investigated for its potential use as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows researchers to visualize biological processes in real-time.

Medicine

- Therapeutic Potential :

- Explored for anti-inflammatory and anticancer activities. Preliminary studies suggest that it may interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation.

Industry

- Advanced Materials Production :

- Employed in the formulation of advanced materials and coatings. Its unique properties can enhance the performance characteristics of coatings used in various industrial applications.

Case Study 1: Photoinitiation Mechanism

A study demonstrated the effectiveness of 10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate as a photoinitiator in UV-curable coatings. The findings indicated that the compound significantly improved the curing speed and mechanical properties of the resulting polymer films when exposed to UV light.

Case Study 2: Biological Imaging

Research conducted on this compound's application as a fluorescent probe showed promising results in visualizing cellular structures. The study highlighted its potential for use in live-cell imaging due to its low toxicity and high quantum yield, allowing for clearer imaging at lower concentrations.

Case Study 3: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound against various cancer cell lines. Results indicated that it inhibited cell growth effectively, suggesting potential as a lead compound for further development into therapeutic agents targeting cancer.

Mechanism of Action

The mechanism by which 9H-Thioxanthenium, 10-[1,1’-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) exerts its effects involves interactions with specific molecular targets and pathways. For example, as a photoinitiator, it absorbs light and generates reactive species that initiate polymerization. In biological systems, it may interact with cellular components to produce therapeutic effects.

Comparison with Similar Compounds

Thioxanthenium Derivatives with Varied Substituents

Thioxanthenium salts are widely studied for their photochemical activity. Key structural analogs include:

Key Findings :

- Substituent Effects: The isopropyl group in Omnicat 550 improves solubility in non-polar solvents compared to heptyloxy derivatives, which may enhance miscibility in polymer matrices .

- Counterion Role : Hexafluorophosphate (PF₆⁻) offers superior thermal stability over tetrafluoroborate (BF₄⁻), as seen in TBTU (tetrafluoroborate counterion), which degrades faster under heat .

- Application-Specific Performance : Omnicat 550’s biphenylyl substituent likely enhances UV absorption efficiency, making it more effective in photodetritylation than triethylammonio-methyl analogs .

Comparison with Other Hexafluorophosphate-Based Photoacid Generators

Omnicat 550 belongs to a broader class of hexafluorophosphate salts used as PAGs. Notable examples include:

Key Findings :

- Acid Strength : Sulfonium and iodonium salts generate stronger acids than thioxanthenium derivatives, making them preferable for high-performance photoresists. However, Omnicat 550’s weaker acid release is advantageous in biochemical applications like detritylation, where harsh acids could damage sensitive substrates .

- Thermal Stability : Omnicat 550 outperforms iodonium salts in thermal stability, aligning with its use in processes requiring prolonged heating .

Comparison with Thioxanthenone Derivatives in Electronics

Thioxanthenone-based materials are also employed in organic electronics. For example:

- 2-[4-(Diphenylamino)phenyl]-10,10-dioxide-thioxanthen-9-one (CAS: 1623010-63-8) is a thermally activated delayed fluorescence (TADF) emitter. Its 10,10-dioxide structure and diphenylamino substituent create a charge-transfer excited state, enabling efficient light emission—a property absent in Omnicat 550 due to its cationic structure .

Biological Activity

10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate (CAS No. 591773-92-1) is a member of the thioxanthene family, which are known for their unique structural properties and various biological activities. This compound has garnered interest due to its potential applications in photomedicine and as a therapeutic agent.

Chemical Structure and Properties

The compound features a thioxanthene core, which is characterized by the presence of sulfur in place of oxygen within a chromene structure. Its molecular formula is C28H23OS, and it has a molecular weight of 552.5 g/mol. The hexafluorophosphate anion contributes to its solubility and stability in various chemical environments.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C28H23OS |

| Molecular Weight | 552.5 g/mol |

| CAS Number | 591773-92-1 |

Antitumor Activity

Recent studies have highlighted the antitumor properties of thioxanthene derivatives, including the compound . Thioxanthones, closely related to thioxanthenes, have been shown to exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating tetracyclic thioxanthene derivatives, compounds demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against human tumor cell lines such as A375-C5 (melanoma), MCF-7 (breast adenocarcinoma), and NCI-H460 (non-small cell lung cancer) .

Table 1: Antitumor Activity of Thioxanthene Derivatives

| Compound ID | Cell Line | GI50 (µM) |

|---|---|---|

| Compound 11 | A375-C5 | 5–7 |

| Compound 14 | MCF-7 | 8–11 |

| Compound 12 | NCI-H460 | 31–39 |

These findings suggest that compounds based on the thioxanthene structure could serve as promising candidates for cancer therapy.

The mechanism of action for thioxanthene derivatives involves multiple pathways, including:

- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

- Modulation of Autophagy : Some compounds can influence autophagy processes, potentially leading to enhanced cell death in tumor cells.

- P-glycoprotein Inhibition : Compounds that inhibit P-glycoprotein can sensitize resistant cancer cells to traditional chemotherapeutics like doxorubicin .

Photophysical Properties

Thioxanthenes also exhibit interesting photophysical properties , making them suitable as photoinitiators in polymerization processes and as fluorescent probes in biological imaging. Their ability to absorb light and generate reactive species can be harnessed for therapeutic applications, particularly in targeted photodynamic therapy .

Study on Antimicrobial Activity

In addition to antitumor effects, thioxanthene derivatives have been investigated for their antimicrobial properties . A study demonstrated that certain thioxanthone derivatives could inhibit the growth of pathogenic bacteria, showcasing their potential as alternative antimicrobial agents .

Anti-obesity Potential

Another area of research has focused on the anti-obesity effects of thioxanthone derivatives, which were found to reduce lipid accumulation without associated toxicity in tested models. This suggests a broader therapeutic potential beyond oncology .

Q & A

Q. Property Analysis → Computational Modeling → Device Integration

Data Reconciliation via meta-analysis of conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.